Product packaging for 5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole(Cat. No.:)

5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole

Cat. No.: B13709477
M. Wt: 186.15 g/mol
InChI Key: SYECJJDJSIAYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole is a chemical building block of interest in medicinal chemistry and pharmaceutical research. This compound features the 2,2-difluorobenzo[d][1,3]dioxole scaffold, a moiety recognized for its application in the structure-activity relationship (SAR) exploration of antiviral agents . Research indicates that this core structure can be incorporated into molecular frameworks designed to target the Phe43 cavity of the HIV-1 envelope glycoprotein gp120, acting as entry inhibitors to block viral infection of host cells . The ethyl substituent at the 5-position offers a strategic site for further derivatization, allowing researchers to fine-tune the compound's properties and investigate its interactions within hydrophobic binding pockets. The 2,2-difluorobenzo[d][1,3]dioxole group serves as a key structural component in various pharmacologically active compounds. Its incorporation is part of a broader strategy to develop novel therapeutic agents, particularly in the ongoing search for HIV-1 host cell-entry antagonists . As an intermediate, this compound enables the synthesis of more complex molecules for in vitro biological evaluation. Researchers can utilize this reagent to probe the steric and electronic tolerances of specific protein cavities, contributing to the optimization of potency and selectivity in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O2 B13709477 5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

5-ethyl-2,2-difluoro-1,3-benzodioxole

InChI

InChI=1S/C9H8F2O2/c1-2-6-3-4-7-8(5-6)13-9(10,11)12-7/h3-5H,2H2,1H3

InChI Key

SYECJJDJSIAYNT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(O2)(F)F

Origin of Product

United States

Synthetic Methodologies for 5 Ethyl 2,2 Difluorobenzo D 1 2 Dioxole

Historical Perspectives on Benzo[d]nih.govnih.govdioxole Core Synthesis

The benzo[d] nih.govnih.govdioxole core, also known as 1,2-methylenedioxybenzene, is a significant structural motif found in numerous natural products and pharmaceuticals. wikipedia.org Historically, the most fundamental and widely adopted method for its synthesis involves the reaction of catechol (1,2-dihydroxybenzene) with a dihalomethane, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. wikipedia.org This reaction proceeds via a Williamson ether synthesis, where the catecholate dianion acts as a nucleophile, displacing both halogen atoms to form the five-membered dioxole ring.

A comprehensive three-step industrial process also begins with pyrocatechin (catechol), which is reacted with a dihaloalkane or a di-alkoxyalkane to form the benzo nih.govnih.govdioxole derivative. google.com The versatility of this core structure has made it a common building block in the total synthesis of complex molecules, including various benzylisoquinoline alkaloids. rsc.org

Precursor Chemistry and Strategic Starting Materials for 5-Ethyl-2,2-difluorobenzo[d]nih.govnih.govdioxole Derivatives

The synthesis of 5-Ethyl-2,2-difluorobenzo[d] nih.govnih.govdioxole can be approached through several strategic pathways, each defined by its starting materials and the sequence of chemical transformations. The choice of precursor is critical and generally follows one of two main strategies:

"Bottom-up" approach starting with a substituted catechol: This strategy involves beginning with a benzene (B151609) ring that already possesses the desired ethyl substituent. The key starting material is 4-ethylcatechol (B135975) (4-ethyl-1,2-dihydroxybenzene). This precursor would then undergo a series of reactions to construct the 2,2-difluorodioxole ring onto the ethyl-substituted aromatic core.

"Functionalization" approach starting with the core structure: This strategy begins with the pre-formed 2,2-difluoro-1,3-benzodioxole (B44384) moiety, which serves as a key intermediate. nih.govgoogle.com The ethyl group is then introduced at the 5-position of the aromatic ring through electrophilic substitution or other functionalization reactions.

Other strategic intermediates include functionalized derivatives that facilitate further modifications. For instance, 2-(2,2-Difluorobenzo[d] nih.govnih.govdioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable precursor for Suzuki coupling reactions. cymitquimica.com Similarly, aldehyde derivatives, analogous to the widely used piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde), can serve as starting points for chain extension to form the ethyl group. ias.ac.in

Established Synthetic Routes to the 2,2-Difluorobenzo[d]nih.govnih.govdioxole Moiety

The introduction of the geminal fluorine atoms at the 2-position of the benzodioxole ring is a critical step that imparts unique electronic properties and metabolic stability to the molecule. A well-established industrial process for the preparation of 2,2-difluoro-1,3-benzodioxole involves a halogen exchange (Halex) reaction. google.com

This process starts with 2,2-dichloro-1,3-benzodioxole (B1313652), which itself can be synthesized from pyrocatechol (B87986) carbonate. google.com The dichlorinated intermediate is then treated with an alkali metal fluoride (B91410), such as anhydrous potassium fluoride (KF), to replace the chlorine atoms with fluorine. The reaction is typically performed in a polar aprotic solvent or neat and is often facilitated by a catalyst. google.com

Parameter Condition Reference
Starting Material 2,2-dichloro-1,3-benzodioxole google.com
Fluorinating Agent Anhydrous Potassium Fluoride (KF) google.com
Catalyst Potassium Hydrogen Fluoride (KHF₂) google.com
Molar Ratio (KF/Substrate) 2:1 to 2.5:1 google.com
Temperature 140°C google.com
Yield 83% google.com

This interactive table summarizes typical reaction conditions for the synthesis of the 2,2-difluorobenzo[d] nih.govnih.govdioxole moiety.

Strategies for Regioselective Carbon-Fluorine Bond Formation at the Dioxole Ring

The regioselectivity of C-F bond formation in this context is inherently controlled by the synthetic route. In the Halex reaction described above, the fluorine atoms are selectively introduced at the C-2 position of the dioxole ring because that is the location of the precursor chlorine atoms. google.com The reaction mechanism involves nucleophilic substitution, where fluoride ions attack the electrophilic carbon atom bonded to the chlorine atoms.

While general methods for carbon-fluorine bond formation include a wide array of both nucleophilic and electrophilic fluorinating reagents, the synthesis of the 2,2-difluoro-1,3-benzodioxole group relies heavily on nucleophilic fluorination of a suitable C-2 precursor. google.comresearchgate.netnih.gov Reagents such as (diethylamino)sulfur trifluoride (DAST) are commonly used to convert carbonyls to difluoromethylene groups, representing an alternative strategy where a C-2 ketone precursor would be fluorinated. beilstein-journals.org

Ring-Closing Reactions for Difluoromethylene Bridge Construction

For the specific synthesis of the 2,2-difluorobenzo[d] nih.govnih.govdioxole system, the construction of the difluoromethylene bridge is typically not achieved through a de novo ring-closing reaction that simultaneously installs the CF₂ group. Instead, the synthetic strategy involves the formation of the five-membered dioxole ring first, followed by modification at the C-2 position. google.com

The key transformation is the conversion of a C-2 precursor, which is already part of the cyclic structure, into the difluoromethylene group. For example, the conversion of the C=O group of pyrocatechol carbonate into a CCl₂ group, and the subsequent fluorination of this CCl₂ group to a CF₂ group, are modifications of a pre-existing ring system. google.com While ring-closing metathesis (RCM) has been used to create large alicyclic rings containing CF₂ groups, this methodology is not typically applied to the construction of the strained five-membered benzodioxole core. nih.govresearchgate.net

Synthetic Approaches for the 5-Ethyl Substitution Pattern or Related 5-Substituted Analogs

To obtain the 5-ethyl substitution on the 2,2-difluorobenzo[d] nih.govnih.govdioxole scaffold, synthetic chemists can choose between two primary strategies:

Early-stage introduction: This approach begins with a starting material that already contains the ethyl group, such as 4-ethylcatechol. The subsequent reactions then focus on building the difluorodioxole ring onto this substituted aromatic precursor.

Late-stage functionalization: This approach involves synthesizing the 2,2-difluorobenzo[d] nih.govnih.govdioxole core first and then introducing the ethyl group at the 5-position of the benzene ring. This is often achieved through electrophilic aromatic substitution.

Functionalization of Pre-formed Benzo[d]nih.govnih.govdioxoles

The introduction of an ethyl group onto a pre-formed benzodioxole ring is a common and versatile strategy. A highly effective method is the two-step sequence of Friedel-Crafts acylation followed by reduction. google.com This method provides high regioselectivity for substitution at the 5-position due to the activating, ortho-, para-directing nature of the dioxole ring.

The process involves reacting the benzodioxole with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid or another catalyst to form 5-propionyl-benzo[d] nih.govnih.govdioxole. google.com The resulting ketone is then reduced to an ethyl group using standard reduction methods like the Wolff-Kishner, Clemmensen, or catalytic hydrogenation.

Step Reaction Reagents Intermediate/Product
1 Friedel-Crafts AcylationPropionic anhydride, Perchloric acid5-Propionyl-benzo[d] nih.govnih.govdioxole
2 Ketone Reductione.g., H₂/Pd-C, Zn(Hg)/HCl, or H₂NNH₂/KOH5-Ethyl-benzo[d] nih.govnih.govdioxole

This interactive table outlines the synthetic sequence for introducing a 5-ethyl group via acylation and reduction, based on analogous transformations. google.com

Alternative functionalization routes include starting from an aldehyde derivative (a 5-formyl group), which can be converted to the ethyl group via a Wittig reaction to form a vinyl group, followed by hydrogenation. ias.ac.in

Introduction of Ethyl and Related Alkyl Groups via Cross-Coupling Methodologies

The introduction of an ethyl group onto the 5-position of the 2,2-difluorobenzo[d] mdpi.comnih.govdioxole core is a critical step in the synthesis of the target compound. Transition metal-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon bonds, and several have been adapted for this purpose. wikipedia.orgyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, such as a triflate, in the presence of a palladium or nickel catalyst. wikipedia.orgwikipedia.orgwikipedia.org For the synthesis of 5-Ethyl-2,2-difluorobenzo[d] mdpi.comnih.govdioxole, the starting material would typically be a 5-halo (e.g., 5-bromo- or 5-iodo-) derivative of 2,2-difluorobenzo[d] mdpi.comnih.govdioxole.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to its mild reaction conditions, commercial availability of a vast array of boronic acids and esters, and tolerance of a wide range of functional groups. wikipedia.orgresearchgate.net In this context, 5-halo-2,2-difluorobenzo[d] mdpi.comnih.govdioxole would be reacted with an ethylboronic acid or an ethylboronic acid pinacol (B44631) ester. The reaction is catalyzed by a palladium(0) complex and requires a base, such as sodium carbonate or potassium phosphate, to facilitate the transmetalation step. wikipedia.orglibretexts.org

Kumada Coupling: The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed. wikipedia.orgorganic-chemistry.org It employs a Grignard reagent (organomagnesium halide) as the organometallic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgyoutube.com To synthesize the target compound, ethylmagnesium bromide would be coupled with 5-halo-2,2-difluorobenzo[d] mdpi.comnih.govdioxole. While highly effective, the utility of Kumada coupling can be limited by the high reactivity of Grignard reagents, which makes them intolerant of sensitive functional groups like esters or aldehydes. nrochemistry.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which offers a good balance of reactivity and functional group tolerance, making it broader in scope than the Kumada coupling. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium or nickel complexes. wikipedia.org The required ethylzinc (B8376479) halide can be prepared from an ethyl halide and zinc metal and then coupled with the 5-halo-2,2-difluorobenzo[d] mdpi.comnih.govdioxole precursor. Palladium catalysts generally provide higher yields and greater functional group compatibility for this transformation. wikipedia.org

Sonogashira Coupling and Subsequent Hydrogenation: An alternative, two-step approach involves the Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org In this sequence, 5-halo-2,2-difluorobenzo[d] mdpi.comnih.govdioxole is first coupled with acetylene (B1199291) or a protected version like trimethylsilylacetylene, using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The resulting 5-ethynyl-2,2-difluorobenzo[d] mdpi.comnih.govdioxole intermediate is then subjected to catalytic hydrogenation to reduce the alkyne to the desired ethyl group.

Optimization of Reaction Conditions and Yields in the Synthesis of Fluorinated Benzo[d]mdpi.comvapourtec.comdioxoles

The successful synthesis of fluorinated heterocycles like 5-Ethyl-2,2-difluorobenzo[d] mdpi.comnih.govdioxole hinges on the careful optimization of reaction parameters to maximize yield and minimize side products. researchgate.netrsc.org The presence of fluorine atoms can significantly alter the electronic properties and reactivity of the molecule, necessitating tailored conditions. researchgate.netnih.gov Key variables in cross-coupling reactions include the choice of catalyst, ligand, base, solvent, and temperature. researchgate.net

Catalyst and Ligand Selection: The choice of the palladium or nickel catalyst and its associated ligands is paramount. For Suzuki-Miyaura reactions involving aryl chlorides, which can be less reactive, bulky and electron-rich phosphine (B1218219) ligands are often required to promote the oxidative addition step. libretexts.org The development of specialized precatalysts and ligands has been crucial for improving the efficiency of these transformations. nih.gov

Solvent and Base: The solvent plays a critical role in solubilizing reactants and influencing catalyst activity. A range of solvents, from ethereal solvents like tetrahydrofuran (B95107) (THF) for Kumada couplings to aqueous mixtures for Suzuki reactions, can be employed. researchgate.netnrochemistry.com The choice of base in Suzuki and Sonogashira couplings is also crucial; it must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions. wikipedia.orgwikipedia.org

Temperature and Reaction Time: Reaction temperature directly impacts the rate of reaction. While some modern catalytic systems can operate efficiently at room temperature, others may require heating to overcome activation barriers. wikipedia.org Optimization involves finding the lowest possible temperature that provides a reasonable reaction rate to prevent thermal decomposition of sensitive substrates or catalysts.

The following table illustrates typical parameters that are varied during the optimization of cross-coupling reactions for the synthesis of fluorinated aryl compounds.

ParameterVariableRationale for OptimizationPotential Outcome
CatalystPd(PPh₃)₄, PdCl₂(dppf), NiCl₂(dppf)The metal and its oxidation state influence the key steps of oxidative addition and reductive elimination.Improved reaction rate and yield.
LigandTriphenylphosphine, Buchwald ligands, N-Heterocyclic Carbenes (NHCs)Ligands stabilize the metal center and modulate its reactivity and steric environment. nih.govIncreased catalyst stability, higher turnover number, and improved selectivity.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄, KOtBuActivates the organoboron species in Suzuki coupling or neutralizes HX byproduct in Sonogashira coupling. wikipedia.orgwikipedia.orgEnhanced rate of transmetalation and prevention of catalyst deactivation.
SolventToluene (B28343), Dioxane, THF, DMF, Water/Organic mixturesAffects solubility of reagents and stability and activity of the catalytic species.Higher yields and easier product isolation.
TemperatureRoom Temperature to >100 °CControls the reaction kinetics; higher temperatures can overcome activation energy barriers but may also lead to side reactions.Optimized balance between reaction time and product purity/yield.

Emerging Synthetic Technologies for Fluorinated Heterocycles Applicable to 5-Ethyl-2,2-difluorobenzo[d]mdpi.comnih.govdioxole Scaffold Construction

Recent advances in synthetic methodology offer promising new routes for the construction of fluorinated heterocycles, providing milder, more efficient, and sustainable alternatives to traditional methods. rsc.orgnih.govacs.org These emerging technologies are highly applicable to the synthesis of the 5-Ethyl-2,2-difluorobenzo[d] mdpi.comnih.govdioxole scaffold.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C bonds and introducing fluorinated groups under exceptionally mild conditions. mdpi.comvapourtec.com This methodology uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate radical intermediates. researchgate.netnih.gov These radicals can then engage in coupling reactions. For the synthesis of the target scaffold, photoredox catalysis could be applied to the ethylation of a suitable benzodioxole derivative, potentially avoiding the need for pre-formed, sensitive organometallic reagents. nih.gov

Electrochemical Synthesis: Electrochemistry offers a reagent-free method for driving chemical reactions. acs.orgepa.gov Anodic oxidation can be used to generate reactive intermediates for fluorination or coupling reactions without the need for chemical oxidants, contributing to greener synthetic processes. lew.ro Selective electrochemical fluorination, for instance, can be achieved in aprotic solvents containing fluoride ions. acs.org This technology could potentially be applied to either the fluorination step to form the difluorodioxole ring or the final C-C bond formation. epa.govnih.gov

Continuous Flow Chemistry: Flow chemistry, where reactants are pumped through a reactor in a continuous stream, provides significant advantages over traditional batch processing. acs.org It allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. mit.edu For the synthesis of fluorinated compounds, which can sometimes involve hazardous reagents or exothermic reactions, flow chemistry offers enhanced safety by minimizing the volume of reactive material at any given time. acs.orgmit.edu This approach is well-suited for the multi-step synthesis of complex molecules like 5-Ethyl-2,2-difluorobenzo[d] mdpi.comnih.govdioxole.

Spectroscopic Data for 5-Ethyl-2,2-difluorobenzo[d] mdpi.comoregonstate.edudioxole Not Publicly Available

A comprehensive search for advanced spectroscopic data for the chemical compound 5-Ethyl-2,2-difluorobenzo[d] mdpi.comoregonstate.edudioxole has found insufficient public information to generate a detailed scientific article as requested. The specific, experimental data required for a thorough structural elucidation using advanced spectroscopic techniques is not available in the public domain through standard search methodologies.

To fulfill the request for a detailed analysis of the compound's Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy characteristics, specific data points are essential. This includes:

¹H, ¹³C, and ¹⁹F NMR: Precise chemical shifts (ppm), coupling constants (J values in Hz), and signal multiplicities for each unique nucleus in the molecule.

2D NMR: Correlation data from experiments such as COSY, HSQC, HMBC, and NOESY, which are critical for unambiguously assigning signals and confirming the molecular architecture.

FTIR and Raman Spectroscopy: Specific vibrational frequencies (in cm⁻¹) corresponding to the functional groups and vibrational modes of the molecule, particularly the characteristic modes of the benzo[d] mdpi.comoregonstate.edudioxole ring system.

While search results contain general information on spectroscopic methods and data for related compounds—such as the parent structure 2,2-difluoro-1,3-benzodioxole or other derivatives—this information is not specific to the 5-ethyl substituted version. nih.gov Using data from analogous structures would amount to speculation and would not meet the required standard of scientific accuracy for the specified compound.

The level of detailed spectroscopic analysis requested is typically found in primary scientific literature (peer-reviewed journals) or specialized, proprietary chemical databases. This information does not appear to be indexed or made publicly available in a way that is accessible through web searches. Therefore, the creation of an authoritative and scientifically accurate article strictly adhering to the provided outline is not possible at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethyl 2,2 Difluorobenzo D 1 2 Dioxole

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Vibrational Modes

Identification of Carbon-Fluorine (C-F) and Carbon-Hydrogen (C-H) Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.orgvscht.cz For 5-Ethyl-2,2-difluorobenzo[d] nih.govchemsrc.comdioxole, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the aromatic ring, the ethyl substituent, and the difluorinated dioxole ring.

The C-H stretching vibrations are particularly informative. Vibrations associated with the aromatic C-H bonds of the benzene (B151609) ring are anticipated to appear in the region of 3100-3000 cm⁻¹. vscht.cz The aliphatic C-H bonds of the ethyl group (–CH₂– and –CH₃) will produce strong stretching absorptions in the 3000-2850 cm⁻¹ range. libretexts.orgmsu.edu

The carbon-fluorine (C-F) bonds introduce distinct vibrational modes. The stretching vibrations of C-F bonds are typically strong and appear in the fingerprint region of the spectrum, generally between 1400 cm⁻¹ and 1000 cm⁻¹. Specifically, the geminal difluoro group (–CF₂) attached to the dioxole ring is expected to produce intense and characteristic absorption bands in this region. The exact position of these bands is influenced by the electronic environment and coupling with other vibrations within the molecule.

Bending vibrations for the C-H bonds also provide structural information. The bending (deformation) modes for the methyl and methylene (B1212753) groups of the ethyl substituent are expected between 1470-1370 cm⁻¹. libretexts.org Aromatic C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the benzene ring, would typically be observed in the 900-675 cm⁻¹ region. vscht.cz

Table 1: Predicted Infrared (IR) Absorption Frequencies for Key Vibrational Modes in 5-Ethyl-2,2-difluorobenzo[d] nih.govchemsrc.comdioxole

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Intensity
C-H Stretch (Aromatic) Benzene Ring 3100 - 3000 Medium to Weak
C-H Stretch (Aliphatic) Ethyl Group (-CH₂, -CH₃) 3000 - 2850 Strong
C=C Stretch (Aromatic) Benzene Ring 1600 - 1450 Medium
C-H Bend (Aliphatic) Ethyl Group (-CH₂, -CH₃) 1470 - 1370 Medium
C-F Stretch Difluoromethylene Group (-CF₂) 1400 - 1000 Strong
C-O Stretch Dioxole Ring 1300 - 1000 Strong

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pathway Elucidation

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. miamioh.edu For 5-Ethyl-2,2-difluorobenzo[d] nih.govchemsrc.comdioxole, MS analysis would provide the mass of the molecular ion and reveal characteristic fragmentation patterns that confirm its structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy, which allows for the determination of a molecule's elemental composition. uky.edu This is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas. For 5-Ethyl-2,2-difluorobenzo[d] nih.govchemsrc.comdioxole, the molecular formula is C₉H₈F₂O₂. HRMS would be used to measure the mass of the molecular ion ([M]⁺˙ or [M-H]⁻) and compare it to the calculated theoretical monoisotopic mass. A close match between the measured and theoretical mass provides unambiguous confirmation of the elemental formula. uky.edu

Table 2: Theoretical Mass Calculation for 5-Ethyl-2,2-difluorobenzo[d] nih.govchemsrc.comdioxole

Element Number of Atoms Isotopic Mass (Da) Total Mass (Da)
Carbon (¹²C) 9 12.000000 108.000000
Hydrogen (¹H) 8 1.007825 8.062600
Fluorine (¹⁹F) 2 18.998403 37.996806
Oxygen (¹⁶O) 2 15.994915 31.989830
Total Theoretical Monoisotopic Mass 186.049236

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide detailed information about the molecule's connectivity and structure. The fragmentation of 5-Ethyl-2,2-difluorobenzo[d] nih.govchemsrc.comdioxole would likely proceed through several predictable pathways based on the stability of the resulting ions and neutral losses.

A primary fragmentation event would be the cleavage of the ethyl group. Loss of a methyl radical (•CH₃, 15 Da) would result in a stable benzylic cation at m/z 171.0414. Alternatively, cleavage of the entire ethyl group (•C₂H₅, 29 Da) would yield an ion at m/z 157.0256. Further fragmentation could involve the dioxole ring, potentially through a retro-Diels-Alder (RDA) type mechanism or loss of small neutral molecules like CO or COF₂. mdpi.com Analyzing these fragmentation patterns allows for the unequivocal confirmation of the proposed molecular structure. nih.gov

Table 3: Plausible Fragmentation Pathways and Corresponding Ions for 5-Ethyl-2,2-difluorobenzo[d] nih.govchemsrc.comdioxole in MS/MS Analysis

Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion (m/z) Proposed Fragment Structure
186.0492 •CH₃ 171.0414 [M-CH₃]⁺
186.0492 •C₂H₅ 157.0256 [M-C₂H₅]⁺
171.0414 CO 143.0465 [M-CH₃-CO]⁺
157.0256 COF₂ 91.0345 [M-C₂H₅-COF₂]⁺

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov If a suitable single crystal of 5-Ethyl-2,2-difluorobenzo[d] nih.govchemsrc.comdioxole can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. researchgate.net

This analysis would confirm the planarity of the benzodioxole ring system and determine the conformation of the ethyl group relative to the aromatic ring. Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as C–H···F or C–H···O hydrogen bonds, or π–π stacking interactions between aromatic rings. nih.gov This information is fundamental for understanding the solid-state properties of the compound. A complete crystallographic study would yield a detailed structural model, unequivocally confirming the molecular connectivity and stereochemistry. researchgate.net

Theoretical and Computational Chemistry of 5 Ethyl 2,2 Difluorobenzo D 1 2 Dioxole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the electronic landscape of a molecule. These methods allow for the detailed investigation of electron distribution, orbital energies, and reactivity, providing a foundational understanding of the molecule's chemical behavior.

Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to determine the ground state properties of molecules. DFT methods, such as those employing the B3LYP functional, are known for providing a good balance between computational cost and accuracy for a wide range of organic molecules. researchgate.netmdpi.com Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), offer a higher level of theory but at a greater computational expense. emerginginvestigators.orgmethodist.edu

For 5-Ethyl-2,2-difluorobenzo[d] researchgate.netrsc.orgdioxole, these calculations would typically begin with a geometry optimization to find the lowest energy conformation. From this optimized structure, a variety of ground state properties can be calculated. These properties are crucial for understanding the molecule's stability and intrinsic characteristics.

| Vibrational Frequencies | Predicts the infrared spectrum of the molecule, allowing for the identification of characteristic functional group vibrations. |

The inclusion of fluorine atoms is known to significantly alter the electronic properties and stability of organic molecules. emerginginvestigators.org The two fluorine atoms on the dioxole ring are strongly electron-withdrawing, which would influence the charge distribution across the entire benzodioxole system.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.comtaylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netscispace.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. taylorandfrancis.com

For 5-Ethyl-2,2-difluorobenzo[d] researchgate.netrsc.orgdioxole, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, while the LUMO would likely have significant contributions from the difluorodioxole moiety due to the electron-withdrawing nature of the fluorine atoms. The ethyl group, being a weak electron-donating group, would slightly raise the energy of the HOMO. FMO analysis helps predict how the molecule will interact with other reagents; for instance, it can predict the regioselectivity of electrophilic aromatic substitution reactions. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Data

Orbital Predicted Energy (Arbitrary Units) Description
HOMO -6.5 eV Highest occupied molecular orbital, primarily located on the aromatic ring. Its energy level indicates the molecule's ability to donate electrons.
LUMO -1.0 eV Lowest unoccupied molecular orbital, with significant character on the C-F bonds. Its energy level indicates the molecule's ability to accept electrons.

| HOMO-LUMO Gap (ΔE) | 5.5 eV | A relatively large gap, suggesting good kinetic stability. |

Note: The energy values are illustrative and would require specific calculations to be determined accurately.

An Electrostatic Potential (EPS) map, also known as a molecular electrostatic potential (MEP) surface, is a valuable tool for visualizing the charge distribution of a molecule. deeporigin.comnih.gov It is generated by calculating the electrostatic potential at the electron density surface of the molecule. walisongo.ac.idchemrxiv.org The map is color-coded to represent different regions of electrostatic potential: red typically indicates electron-rich, negative potential regions (attractive to electrophiles), while blue indicates electron-poor, positive potential regions (attractive to nucleophiles). researchgate.net

In 5-Ethyl-2,2-difluorobenzo[d] researchgate.netrsc.orgdioxole, the EPS map would be expected to show a region of high negative potential (red) around the oxygen atoms of the dioxole ring due to their high electronegativity and lone pairs of electrons. The area around the fluorine atoms would also be electron-rich. In contrast, the hydrogen atoms of the ethyl group and the aromatic ring would represent areas of positive potential (blue or green). nih.gov This visualization is critical for understanding intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, and for predicting sites of electrophilic and nucleophilic attack. deeporigin.comwalisongo.ac.id

Conformational Analysis of the 5-Ethyl-2,2-difluorobenzo[d]researchgate.netrsc.orgdioxole Moiety

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For 5-Ethyl-2,2-difluorobenzo[d] researchgate.netrsc.orgdioxole, the primary points of conformational flexibility are the rotation of the ethyl side chain and the potential puckering of the difluorodioxole ring.

The ethyl group attached to the benzene ring is not static and can rotate about the C-C single bond connecting it to the ring. This rotation is not entirely free but is hindered by a small energy barrier, known as the torsional barrier. The study of ethylbenzene provides a good model for this behavior. researchgate.netacs.org

Computational studies on ethylbenzene have shown that the most stable conformation (the global minimum) occurs when the C-C bond of the ethyl group is perpendicular to the plane of the benzene ring (a torsional angle of 90°). acs.org Another, slightly less stable conformation (a local minimum) exists where the ethyl group is in the same plane as the benzene ring (a torsional angle of 0°). The energy barrier for rotation between these conformers is relatively small, on the order of 1-2 kcal/mol. researchgate.net This low barrier means that at room temperature, the ethyl group is in a state of rapid rotation.

Table 3: Estimated Torsional Barriers for the Ethyl Side Chain

Conformation Torsional Angle (C-C-C-C) Relative Energy (kcal/mol) Stability
Perpendicular 90° 0.0 Most Stable
Eclipsed (Transition State) ~60° ~1.5 Unstable

| Planar | 0° | ~0.2 | Local Minimum |

Note: Energy values are estimates based on studies of ethylbenzene and may vary for the title compound.

The five-membered difluorodioxole ring is not perfectly planar. Like other five-membered rings, such as cyclopentane, it adopts a puckered conformation to relieve torsional strain. chemistrysteps.com The two primary puckered conformations for a five-membered ring are the "envelope" and "twist" (or half-chair) forms. nih.govchemrxiv.org

In the envelope conformation, four of the ring atoms are coplanar, and the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformations often have very similar energies, and the ring can rapidly interconvert between them in a process known as pseudorotation. nih.gov

The presence of the gem-difluoro group at the 2-position significantly influences the ring's conformation. The bulky and highly electronegative fluorine atoms will introduce steric and electronic effects that favor a specific puckered conformation to minimize repulsion. The fusion of the dioxole ring to the rigid benzene ring also imposes constraints on the possible puckering modes. nih.gov Detailed computational studies would be required to determine the exact preferred conformation and the energy barrier for pseudorotation in the 2,2-difluorobenzo[d] researchgate.netrsc.orgdioxole system.

Spectroscopic Property Prediction through Computational Methods

This section would have detailed the theoretical prediction of the spectroscopic characteristics of 5-Ethyl-2,2-difluorobenzo[d] arxiv.orgnih.govdioxole. Such computational analyses are crucial for interpreting experimental spectra and understanding the molecule's structural features at an atomic level.

Calculated NMR Chemical Shifts and Coupling Constants

No published studies containing DFT or other quantum mechanical calculations of the 1H, 13C, or 19F NMR chemical shifts and coupling constants for 5-Ethyl-2,2-difluorobenzo[d] arxiv.orgnih.govdioxole were found. A data table of predicted values, which would be instrumental for the structural elucidation and verification of this compound, is therefore not available.

Simulated Vibrational Spectra for Band Assignment

Similarly, the scientific literature lacks any reports on the simulated infrared (IR) and Raman spectra of 5-Ethyl-2,2-difluorobenzo[d] arxiv.orgnih.govdioxole. Such simulations are essential for the accurate assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. Without these computational results, a detailed vibrational analysis cannot be presented.

Computational Modeling of Reaction Mechanisms and Transition States Involving 5-Ethyl-2,2-difluorobenzo[d]arxiv.orgnih.govdioxole and its Derivatives

There is no available research that computationally models the reaction mechanisms, including the identification of transition states and the calculation of activation energies, for reactions involving 5-Ethyl-2,2-difluorobenzo[d] arxiv.orgnih.govdioxole or its immediate derivatives. This type of analysis is fundamental to understanding the reactivity, stability, and potential synthetic pathways related to the compound.

Reaction Chemistry and Derivatization of 5 Ethyl 2,2 Difluorobenzo D 1 2 Dioxole

Electrophilic Aromatic Substitution Reactions on the Benzo[d]researchgate.netnih.govdioxole Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing the benzene (B151609) ring of 5-Ethyl-2,2-difluorobenzo[d] researchgate.netnih.govdioxole. The rate and regioselectivity of these reactions are governed by the electronic effects of the substituents already present on the aromatic ring.

The directing effects of the ethyl group and the 2,2-difluorobenzo[d] researchgate.netnih.govdioxole moiety determine the position of substitution for incoming electrophiles. The ethyl group is an alkyl group, which is known to be an activating group and an ortho, para-director due to its electron-donating inductive effect. savemyexams.com Conversely, the 2,2-difluorobenzo[d] researchgate.netnih.govdioxole ring's electronic influence is more complex. The two fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. wikipedia.org Generally, electron-withdrawing groups act as meta-directors. cognitoedu.org

However, the oxygen atoms of the dioxole ring possess lone pairs of electrons that can be donated to the aromatic system through resonance, which would favor ortho and para substitution. In the case of 5-Ethyl-2,2-difluorobenzo[d] researchgate.netnih.govdioxole, the positions ortho to the ethyl group are C4 and C6, and the para position is C7 (relative to the ethyl group at C5). The positions meta to the ethyl group are C4 and C7.

Given the opposing directing effects, the precise location of substitution can be influenced by the specific reaction conditions and the nature of the electrophile. Steric hindrance from the ethyl group might also play a role in favoring substitution at the less hindered positions.

Halogenation: The introduction of a halogen atom onto the aromatic ring can be achieved using various halogenating agents. For instance, bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst. While no specific studies on the halogenation of 5-Ethyl-2,2-difluorobenzo[d] researchgate.netnih.govdioxole are available, the existence of 5-Bromo-2,2-difluoro-1,3-benzodioxole suggests that halogenation of the parent ring system is feasible. echemi.com

Nitration: Nitration involves the introduction of a nitro group (-NO₂) using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. chemithon.com This reaction is a key step in the synthesis of many important chemical intermediates. achemblock.com The existence of 2,2-Difluoro-5-nitro-1,3-benzodioxole indicates that nitration of the 2,2-difluorobenzo[d] researchgate.netnih.govdioxole core is a known transformation. chemicalbook.com

Sulfonation: Sulfonation is the substitution of a hydrogen atom with a sulfonic acid group (-SO₃H), usually by treatment with fuming sulfuric acid. echemi.com This reaction is reversible, which can be a useful feature in organic synthesis. chemithon.com The successful synthesis of 2,2-Difluoro-benzo researchgate.netnih.govdioxole-4-sulfonyl chloride demonstrates that sulfonation of the parent 2,2-difluorobenzo[d] researchgate.netnih.govdioxole ring occurs at the 4-position. chemicalbook.com

The following table summarizes the expected products of these electrophilic aromatic substitution reactions on 5-Ethyl-2,2-difluorobenzo[d] researchgate.netnih.govdioxole, considering the directing effects of the substituents.

Reaction Reagents Potential Products
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃4-Halo-5-ethyl-2,2-difluorobenzo[d] researchgate.netnih.govdioxole, 6-Halo-5-ethyl-2,2-difluorobenzo[d] researchgate.netnih.govdioxole, 7-Halo-5-ethyl-2,2-difluorobenzo[d] researchgate.netnih.govdioxole
NitrationHNO₃/H₂SO₄4-Nitro-5-ethyl-2,2-difluorobenzo[d] researchgate.netnih.govdioxole, 6-Nitro-5-ethyl-2,2-difluorobenzo[d] researchgate.netnih.govdioxole, 7-Nitro-5-ethyl-2,2-difluorobenzo[d] researchgate.netnih.govdioxole
SulfonationSO₃/H₂SO₄5-Ethyl-2,2-difluorobenzo[d] researchgate.netnih.govdioxole-4-sulfonic acid, 5-Ethyl-2,2-difluorobenzo[d] researchgate.netnih.govdioxole-6-sulfonic acid, 5-Ethyl-2,2-difluorobenzo[d] researchgate.netnih.govdioxole-7-sulfonic acid

Nucleophilic Reactions Targeting the Dioxole Ring or Fluorine Atoms

The 2,2-difluorobenzo[d] researchgate.netnih.govdioxole ring system can be susceptible to nucleophilic attack under certain conditions, leading to ring-opening. Enzymatic degradation of 2,2-difluoro-1,3-benzodioxole (B44384) has been observed to proceed via the opening of the dioxole ring. researchgate.net In a chemical context, the bridgehead carbon of the dioxole ring is a potential site for nucleophilic attack, which would be followed by C-O bond cleavage to relieve ring strain and lead to rearomatization. researchgate.net Strong nucleophiles or harsh reaction conditions would likely be required to effect such a transformation.

The fluorine atoms on the dioxole bridge are generally stable. However, fluorine exchange reactions are known in the synthesis of related compounds. For example, 2,2-difluoro-1,3-benzodioxole can be prepared from 2,2-dichloro-1,3-benzodioxole (B1313652) by reaction with potassium fluoride (B91410). google.com This suggests that under specific catalytic conditions, the fluorine atoms in 5-Ethyl-2,2-difluorobenzo[d] researchgate.netnih.govdioxole could potentially undergo exchange with other halogens or nucleophiles, although this would likely require significant activation.

Reactions Involving the Ethyl Side Chain at the 5-Position

The ethyl group at the 5-position offers a site for various chemical modifications, primarily at the benzylic carbon (the carbon atom attached to the aromatic ring).

Oxidation: The ethyl side chain can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. nih.govlibretexts.org This reaction is characteristic of alkylbenzenes that possess at least one benzylic hydrogen. wikipedia.orgacs.org The product of such an oxidation would be 2,2-difluorobenzo[d] researchgate.netnih.govdioxole-5-carboxylic acid.

Halogenation: The benzylic position of the ethyl group is susceptible to free-radical halogenation under UV light or with the use of radical initiators. researchgate.net For instance, reaction with N-bromosuccinimide (NBS) would be expected to selectively introduce a bromine atom at the benzylic carbon, yielding 5-(1-bromoethyl)-2,2-difluorobenzo[d] researchgate.netnih.govdioxole. cognitoedu.org This halogenated intermediate can then undergo further nucleophilic substitution or elimination reactions. nih.gov

The table below outlines the key reactions of the ethyl side chain.

Reaction Type Reagents and Conditions Product
OxidationKMnO₄, heat2,2-Difluorobenzo[d] researchgate.netnih.govdioxole-5-carboxylic acid
Free-Radical HalogenationN-Bromosuccinimide (NBS), light/heat5-(1-Bromoethyl)-2,2-difluorobenzo[d] researchgate.netnih.govdioxole

Oxidation and Reduction of the Ethyl Group

The ethyl substituent on the 2,2-difluorobenzo[d] chadsprep.comlibretexts.orgdioxole ring can undergo both oxidation and reduction to yield valuable synthetic intermediates.

Oxidation: The benzylic position of the ethyl group is susceptible to oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (KMnO4), can convert the ethyl group into a carboxylic acid. mdpi.comnih.govmit.edu This transformation proceeds through the formation of a carboxylate salt, which is then protonated to yield the corresponding benzoic acid derivative. The reaction conditions, including temperature and the concentration of the oxidizing agent, are crucial to control the extent of oxidation and prevent unwanted side reactions.

Reduction: While direct reduction of the ethyl group is not a common transformation, it is possible to introduce unsaturation. For instance, dehydrogenation can be achieved to form a vinyl group, although this typically requires specific catalytic conditions. More commonly, the ethyl group is first oxidized to a ketone, which can then be reduced to a secondary alcohol or further manipulated.

A summary of potential oxidation and reduction products is presented in Table 1.

Starting MaterialReagents and ConditionsProduct
5-Ethyl-2,2-difluorobenzo[d] chadsprep.comlibretexts.orgdioxole1. KMnO4, H2O, heat; 2. H3O+2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid
5-Ethyl-2,2-difluorobenzo[d] chadsprep.comlibretexts.orgdioxoleSpecific dehydrogenation catalyst5-Vinyl-2,2-difluorobenzo[d] chadsprep.comlibretexts.orgdioxole

Alpha-Functionalization of the Ethyl Moiety

The carbon atom adjacent to the aromatic ring (the alpha-carbon) in the ethyl group is activated for various functionalization reactions due to its benzylic nature.

Halogenation: A common and synthetically useful transformation is benzylic bromination. Using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or a peroxide, allows for the selective bromination of the alpha-position of the ethyl group. mit.edunih.govwikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction proceeds via a free-radical mechanism, where the stability of the resulting benzylic radical intermediate drives the regioselectivity. The resulting 5-(1-bromoethyl)-2,2-difluorobenzo[d] chadsprep.comlibretexts.orgdioxole is a versatile intermediate for subsequent nucleophilic substitution reactions.

Further functionalization can be achieved by reacting the alpha-bromo derivative with various nucleophiles to introduce a range of substituents, as detailed in Table 2.

ReagentProduct
H2O5-(1-Hydroxyethyl)-2,2-difluorobenzo[d] chadsprep.comlibretexts.orgdioxole
NaCN5-(1-Cyanoethyl)-2,2-difluorobenzo[d] chadsprep.comlibretexts.orgdioxole
NaN35-(1-Azidoethyl)-2,2-difluorobenzo[d] chadsprep.comlibretexts.orgdioxole
R-OH5-(1-Alkoxyethyl)-2,2-difluorobenzo[d] chadsprep.comlibretexts.orgdioxole
R-NH25-(1-Aminoethyl)-2,2-difluorobenzo[d] chadsprep.comlibretexts.orgdioxole

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, enabling significant structural diversification of the 2,2-difluorobenzo[d] chadsprep.comlibretexts.orgdioxole core. researchgate.netlibretexts.orgnih.govwikipedia.orgnih.gov These reactions typically involve a halogenated derivative of the benzodioxole as a starting material.

Introduction of Diverse Chemical Scaffolds onto the Benzo[d]chadsprep.comlibretexts.orgdioxole Ring

To utilize palladium-catalyzed cross-coupling, 5-Ethyl-2,2-difluorobenzo[d] chadsprep.comlibretexts.orgdioxole must first be halogenated on the aromatic ring, most commonly at the 6-position, to provide a reactive handle for coupling. Once the halogenated derivative, such as 6-bromo-5-ethyl-2,2-difluorobenzo[d] chadsprep.comlibretexts.orgdioxole, is prepared, a variety of cross-coupling reactions can be employed.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govwikipedia.orgnih.gov This method is highly versatile for the formation of biaryl structures and for introducing various alkyl and vinyl groups.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a new carbon-carbon bond, typically leading to the formation of substituted styrenes. chadsprep.comijprs.comnih.govfrontiersin.orgresearchgate.net This reaction is instrumental in extending the carbon framework of the molecule.

Sonogashira Coupling: This reaction allows for the coupling of the aryl halide with a terminal alkyne, providing a direct route to aryl-alkyne derivatives. libretexts.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com These products can serve as precursors for more complex structures through further transformations of the alkyne functionality.

Table 3 summarizes the types of scaffolds that can be introduced via these palladium-catalyzed reactions.

Coupling ReactionCoupling PartnerProduct Type
Suzuki-MiyauraArylboronic acidBiaryl
Suzuki-MiyauraAlkylboronic acidAlkyl-substituted aromatic
HeckAlkeneSubstituted styrene
SonogashiraTerminal alkyneAryl-alkyne

Synthesis of Extended Aromatic Systems and Biaryls

The Suzuki-Miyaura coupling is particularly powerful for the synthesis of extended aromatic systems and biaryls. By coupling a halogenated derivative of 5-Ethyl-2,2-difluorobenzo[d] chadsprep.comlibretexts.orgdioxole with various arylboronic acids, a wide array of biaryl compounds can be synthesized. These structures are of significant interest in materials science for their potential electronic and photophysical properties, as well as in medicinal chemistry where the biaryl motif is a common pharmacophore.

Synthesis of Analogs and Structurally Related Compounds for Structure-Reactivity Relationship Studies

For instance, introducing electron-donating or electron-withdrawing groups at other positions on the ring can modulate the electron density of the aromatic system and, consequently, the reactivity of the benzylic position of the ethyl group. The synthesis of these analogs often follows similar synthetic routes, starting from appropriately substituted catechols to form the difluoromethylenedioxy ring, followed by the introduction of the ethyl group and other desired functionalities.

Applications of 5 Ethyl 2,2 Difluorobenzo D 1 2 Dioxole in Specialty Chemical Synthesis

Role as an Intermediate in the Synthesis of Advanced Chemical Building Blocks

5-Ethyl-2,2-difluorobenzo[d] researchgate.nettandfonline.comdioxole functions as an advanced chemical intermediate, a molecule designed to be a starting point for the synthesis of novel and complex chemical structures. lifechemicals.comfrontierspecialtychemicals.com The value of this compound lies in the combination of its structural motifs: the aromatic ring, the ethyl group, and the difluoromethylenedioxy bridge. This specific arrangement allows for further chemical modifications, enabling chemists to introduce diverse functional groups and build specific molecular architectures.

While specific reaction pathways involving the ethyl derivative are proprietary or less documented in open literature, the utility of the core 2,2-difluorobenzo[d] researchgate.nettandfonline.comdioxole structure is well-established. For instance, the related compound, 5-Bromo-2,2-difluoro-1,3-benzodioxole, is actively used as a precursor in multi-step organic syntheses. cymitquimica.comfishersci.ca The bromo- group serves as a reactive handle for cross-coupling reactions, allowing for the attachment of other molecular fragments. Similarly, the ethyl group on 5-Ethyl-2,2-difluorobenzo[d] researchgate.nettandfonline.comdioxole can direct reactions to other positions on the aromatic ring or be modified itself, serving as a key component in the construction of larger, high-value molecules for research and development.

Potential Applications in Advanced Materials Science

The unique properties conferred by the fluorine atoms, such as high thermal stability, hydrophobicity, and specific electronic characteristics, make fluorinated compounds like 5-Ethyl-2,2-difluorobenzo[d] researchgate.nettandfonline.comdioxole attractive candidates for applications in materials science. researchgate.nete-bookshelf.de

Precursors for Polymer Synthesis and Modification

Fluorinated dioxoles are recognized for their role in the synthesis of specialty polymers. For example, copolymers of perfluorinated dioxoles have been synthesized to create materials with high optical transparency and very low refractive indices, which are valuable for applications in optoelectronics and high-speed data communication. researchgate.net These polymers often exhibit excellent thermal stability and chemical resistance.

Following this precedent, 5-Ethyl-2,2-difluorobenzo[d] researchgate.nettandfonline.comdioxole could potentially be utilized as a monomer or a co-monomer in polymerization reactions. Its incorporation into a polymer backbone could be used to precisely tune the final material's properties, such as:

Refractive Index: Modifying the optical properties of waveguide materials.

Dielectric Constant: Creating low-k dielectric materials for microelectronics.

Surface Properties: Enhancing hydrophobicity and chemical resistance in coatings.

Thermal Stability: Improving the performance of polymers in high-temperature environments.

Components in Liquid Crystal Systems or Optoelectronic Materials (if applicable)

The development of advanced display technologies relies heavily on novel liquid crystal (LC) materials. Fluorinated compounds are integral to this field due to their influence on the dielectric anisotropy and viscosity of LC mixtures. beilstein-journals.org While direct application of 5-Ethyl-2,2-difluorobenzo[d] researchgate.nettandfonline.comdioxole in liquid crystals is not widely reported, related fluorinated dioxane structures have been successfully investigated as chiral dopants to induce helical twisting in nematic liquid crystal phases. beilstein-journals.org

Furthermore, the broader class of fluorinated aromatic heterocyclic compounds is being explored for use in optoelectronic devices. For instance, polymers containing fluorinated benzothiadiazole units—structurally related to the benzodioxole core—have been synthesized for use in polymer solar cells, demonstrating the potential of such fluorinated systems in organic electronics. researchgate.net This suggests a potential, though currently speculative, role for 5-Ethyl-2,2-difluorobenzo[d] researchgate.nettandfonline.comdioxole in the design of new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Utilization in Agrochemical Research as a Synthetic Intermediate

One of the most significant areas for the application of substituted 2,2-difluorobenzo[d] researchgate.nettandfonline.comdioxole derivatives is in agrochemical synthesis. cymitquimica.come-bookshelf.de The inclusion of fluorine atoms or fluorinated groups in pesticides and herbicides can dramatically increase their efficacy and metabolic stability. agropages.comossila.com The difluoromethylenedioxy group is a known bioisostere for other chemical groups and can enhance the biological activity of the final product.

The closely related compound, 5-Bromo-2,2-difluoro-1,3-benzodioxole, is explicitly cited as an intermediate used in the synthesis of agrochemicals. cymitquimica.comfishersci.ca This strongly indicates that the 2,2-difluorobenzo[d] researchgate.nettandfonline.comdioxole scaffold is a key structural unit for building new active ingredients in crop protection. Therefore, 5-Ethyl-2,2-difluorobenzo[d] researchgate.nettandfonline.comdioxole serves a similar role as a valuable intermediate, providing a pre-built, fluorinated core onto which other functionalities can be added to develop novel and effective agrochemicals.

Application AreaRole of 5-Ethyl-2,2-difluorobenzo[d] researchgate.nettandfonline.comdioxoleKey Structural FeaturesPotential Outcome/Benefit
Advanced Building BlocksSynthetic IntermediateDifluorobenzodioxole core, Ethyl groupProvides a platform for constructing complex, high-value molecules.
Polymer ScienceMonomer or Modifying AgentFluorinated aromatic structureImparts desirable properties like optical transparency, thermal stability, and hydrophobicity to polymers. researchgate.net
AgrochemicalsSynthetic IntermediateDifluoromethylenedioxy groupUsed to build novel pesticides/herbicides with potentially enhanced biological activity and stability. cymitquimica.comfishersci.caossila.com
Liquid CrystalsPotential Component (by analogy)Rigid core, Fluorine atomsCould modify dielectric properties and other key characteristics of liquid crystal mixtures. beilstein-journals.org

Emerging Non-Pharmaceutical Applications of Fluorinated Heterocyclic Compounds

The field of fluoro-organic chemistry continues to expand rapidly, with fluorinated heterocyclic compounds finding use in a growing number of non-pharmaceutical applications. researchgate.net The unique properties that arise from the presence of fluorine—such as its high electronegativity, the strength of the carbon-fluorine bond, and its ability to modulate pKa and lipophilicity—make these compounds valuable in materials science, diagnostics, and industrial products. researchgate.netrsc.org

Emerging applications for this class of compounds include:

Advanced Materials: As components in the synthesis of fluoropolymers and specialty plastics with enhanced chemical resistance and unique optical properties. researchgate.netresearchgate.net

Sensors: Serving as core structures for chemical sensors where the fluorine atoms can fine-tune the electronic properties and binding affinities of the sensor molecule.

Dyes and Pigments: The introduction of fluorine can alter the light absorption and emission properties of organic dyes, leading to new colorants with improved stability and performance. cymitquimica.com

The 2,2-difluorobenzo[d] researchgate.nettandfonline.comdioxole moiety, in particular, is a significant structural unit that provides a unique combination of electronic effects and metabolic stability, making it and its derivatives, like 5-Ethyl-2,2-difluorobenzo[d] researchgate.nettandfonline.comdioxole, highly valuable for continued exploration in these innovative technological fields. e-bookshelf.de

Environmental Chemical Transformations and Degradation Pathways of 5 Ethyl 2,2 Difluorobenzo D 1 2 Dioxole

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

The photolytic degradation of 5-Ethyl-2,2-difluorobenzo[d] acs.orgresearchgate.netdioxole is initiated by the absorption of solar radiation. The benzodioxole moiety is expected to absorb ultraviolet (UV) light, which can lead to the electronic excitation of the molecule and subsequent chemical reactions. While direct photolysis of highly fluorinated compounds can be a slow process, it can contribute to their environmental transformation. acs.org

Under simulated environmental conditions, direct photolysis may lead to the cleavage of bonds within the molecule. The C-F bonds are generally strong and resistant to cleavage; however, the C-O and C-C bonds of the dioxole ring and the ethyl substituent are more susceptible to photolytic stress. Photoproducts could potentially arise from the cleavage of the dioxole ring or the transformation of the ethyl group. In studies of other fluorinated pesticides, photolysis has been shown to result in defluorination and the formation of various organic byproducts. nih.govacs.org

Indirect photolysis, mediated by naturally occurring photosensitizers in surface waters such as dissolved organic matter (DOM), could also play a role in the degradation of 5-Ethyl-2,2-difluorobenzo[d] acs.orgresearchgate.netdioxole. nih.gov These photosensitizers can absorb sunlight and transfer the energy to the target molecule or generate reactive oxygen species that can then react with it.

Table 1: Potential Photolytic Degradation Reactions of 5-Ethyl-2,2-difluorobenzo[d] acs.orgresearchgate.netdioxole

Reaction TypePotential Products
Direct PhotolysisRing-opened products, hydroxylated derivatives
Indirect PhotolysisOxidized products, products of reaction with DOM
DefluorinationFluoride (B91410) ions, less fluorinated organic compounds

Hydrolytic Stability and Pathways in Aqueous Environments (e.g., pH dependence)

The hydrolytic stability of 5-Ethyl-2,2-difluorobenzo[d] acs.orgresearchgate.netdioxole is a critical factor in its persistence in aqueous environments. The 1,3-dioxolane (B20135) ring, a core feature of the molecule, is generally stable to hydrolysis under neutral and basic conditions. However, under acidic conditions, the ether linkages can be susceptible to cleavage.

Potential hydrolytic degradation would involve the cleavage of the C-O bonds of the dioxole ring, leading to the formation of a catechol derivative and difluoromethanol, which is unstable and would likely decompose further. The ethyl group on the benzene (B151609) ring is not expected to be susceptible to hydrolysis under typical environmental conditions.

Table 2: Predicted Hydrolytic Stability of 5-Ethyl-2,2-difluorobenzo[d] acs.orgresearchgate.netdioxole at Different pH Levels

pH ConditionPredicted StabilityPotential Degradation Pathway
Acidic (pH < 7)Less stableAcid-catalyzed cleavage of the dioxole ring
Neutral (pH = 7)StableMinimal to no hydrolysis
Basic (pH > 7)StableMinimal to no hydrolysis

Oxidative Degradation Processes (e.g., Ozonolysis, Hydroxyl Radical Reactions)

Oxidative degradation processes are significant pathways for the transformation of organic compounds in the atmosphere and in aquatic environments. For 5-Ethyl-2,2-difluorobenzo[d] acs.orgresearchgate.netdioxole, reactions with ozone (ozonolysis) and hydroxyl radicals (•OH) are of particular importance.

Ozonolysis typically targets carbon-carbon double bonds. In the case of 5-Ethyl-2,2-difluorobenzo[d] acs.orgresearchgate.netdioxole, the aromatic ring is the primary site for potential ozonolysis. The reaction of ozone with the benzene ring can lead to its cleavage and the formation of various oxygenated products, such as aldehydes, ketones, and carboxylic acids.

Hydroxyl radicals are highly reactive species and are considered the "detergent" of the troposphere. They can react with aromatic compounds through addition to the aromatic ring or by abstracting a hydrogen atom from the ethyl substituent. The addition of a hydroxyl radical to the benzene ring would form a hydroxycyclohexadienyl radical, which can then undergo further reactions, potentially leading to the formation of hydroxylated derivatives. Hydrogen abstraction from the ethyl group would generate an ethyl radical, which can subsequently react with oxygen to form peroxy radicals and further oxidation products.

Table 3: Potential Oxidative Degradation Pathways

OxidantTarget SitePotential Products
Ozone (O₃)Benzene ringRing-cleavage products (aldehydes, ketones, carboxylic acids)
Hydroxyl Radical (•OH)Benzene ringHydroxylated derivatives
Hydroxyl Radical (•OH)Ethyl groupOxidized side-chain products

Biotic Chemical Transformations and Defluorination Mechanisms

Biotic transformations, mediated by microorganisms, can be a significant pathway for the degradation of fluorinated organic compounds. While highly fluorinated compounds are often resistant to biodegradation, the presence of non-fluorinated moieties can provide a point of attack for microbial enzymes.

A relevant study on the biodegradation of 2,2-difluoro-1,3-benzodioxole (B44384) (DFBD), the parent compound of 5-Ethyl-2,2-difluorobenzo[d] acs.orgresearchgate.netdioxole, by the bacterium Pseudomonas putida F1, provides significant insights into the potential biotic fate of the ethyl-substituted analog. This study revealed a novel mechanism of biodegradation and defluorination.

The key enzyme responsible for the initial attack was identified as toluene (B28343) dioxygenase. This enzyme oxidized the aromatic ring of DFBD to form a dihydrodiol intermediate. This dihydrodiol was found to be unstable and could undergo further transformations. A major pathway involved the decomposition of the dihydrodiol to produce fluoride ions and 1,2,3-trihydroxybenzene (pyrogallol). This process represents a complete defluorination of the difluoromethylene group.

Given the structural similarity, it is plausible that 5-Ethyl-2,2-difluorobenzo[d] acs.orgresearchgate.netdioxole could undergo a similar biotic degradation pathway initiated by dioxygenase enzymes. The presence of the ethyl group might influence the rate and regioselectivity of the initial enzymatic attack. The proposed biotic transformation pathway would involve:

Dioxygenation: A dioxygenase enzyme attacks the aromatic ring, forming a dihydrodiol.

Decomposition: The unstable dihydrodiol intermediate decomposes.

Defluorination: This decomposition leads to the cleavage of the C-F bonds and the release of fluoride ions, along with the formation of hydroxylated aromatic compounds.

Table 4: Proposed Biotic Transformation of 5-Ethyl-2,2-difluorobenzo[d] acs.orgresearchgate.netdioxole by Pseudomonas putida F1 (by analogy to 2,2-difluoro-1,3-benzodioxole)

StepTransformationKey Intermediate/Product
1Dioxygenase-catalyzed oxidation of the aromatic ringDihydrodiol derivative
2Decomposition of the dihydrodiolUnstable intermediates
3Defluorination and ring cleavageFluoride ions, hydroxylated aromatic compounds

Future Research Directions and Unexplored Avenues for 5 Ethyl 2,2 Difluorobenzo D 1 2 Dioxole

Development of Novel and Sustainable Synthetic Routes and Methodologies

Current synthetic strategies for analogous 2,2-difluorobenzo[d] tandfonline.commdpi.comdioxole structures often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic routes to 5-Ethyl-2,2-difluorobenzo[d] tandfonline.commdpi.comdioxole.

One promising approach involves the direct fluorination of a suitable catechol precursor followed by ethylation, or vice versa. The development of catalytic systems for these transformations would be a significant advancement. For instance, exploring late-stage C-H functionalization to introduce the ethyl group onto the pre-formed 2,2-difluorobenzo[d] tandfonline.commdpi.comdioxole core could offer a more atom-economical route.

Furthermore, leveraging flow chemistry and microwave-assisted synthesis could lead to optimized reaction conditions, reduced reaction times, and improved yields. tandfonline.comtandfonline.comresearchgate.netepa.gov The principles of green chemistry, such as the use of greener solvents and the reduction of derivatizing agents, should be central to these new methodologies. tandfonline.comtandfonline.comresearchgate.netepa.gov

| Late-Stage C-H Functionalization | Direct introduction of the ethyl group onto the benzodioxole core. | High atom economy, reduced step count. | Selectivity and reactivity of the C-H bonds. |

Exploration of Underutilized Reactivity Patterns and Selectivity Control

The electronic properties of the 2,2-difluorobenzo[d] tandfonline.commdpi.comdioxole ring system, influenced by the electron-withdrawing difluoromethylenedioxy group and the electron-donating ethyl group, suggest a rich and underexplored reactivity profile. Future research should focus on systematically investigating the regioselectivity of electrophilic aromatic substitution reactions.

For instance, Friedel-Crafts acylations and alkylations could provide access to a diverse range of derivatives with potentially valuable properties. wikipedia.orgnrochemistry.comsigmaaldrich.comnih.gov Understanding the directing effects of the existing substituents will be crucial for achieving high selectivity. The dioxole ring itself can undergo oxidative cleavage under certain conditions, a reactivity pattern that could be harnessed for specific synthetic transformations.

Moreover, the benzylic position of the ethyl group offers a handle for further functionalization through radical or oxidative reactions, opening pathways to new classes of derivatives.

Advanced Computational Predictions for Novel Derivatives with Targeted Chemical Properties

Computational chemistry and in silico design represent powerful tools for accelerating the discovery of novel derivatives of 5-Ethyl-2,2-difluorobenzo[d] tandfonline.commdpi.comdioxole with specific, targeted properties. Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its potential derivatives. acs.orgresearchgate.net

These computational models can guide synthetic efforts by identifying the most promising candidates for synthesis and experimental evaluation. For example, Quantitative Structure-Activity Relationship (QSAR) studies could be used to correlate the structural features of derivatives with their potential biological or material properties. researchgate.net This predictive approach can significantly reduce the time and resources required for the development of new functional molecules.

Table 2: Computationally Predicted Properties of Hypothetical Derivatives

Derivative Predicted Property Potential Application
5-Ethyl-2,2-difluoro-6-nitrobenzo[d] tandfonline.commdpi.comdioxole Increased electrophilicity Precursor for dyestuffs or energetic materials
(5-Ethyl-2,2-difluorobenzo[d] tandfonline.commdpi.comdioxol-6-yl)methanol Increased polarity and hydrogen bonding capability Pharmaceutical intermediate

Expansion into New Areas of Specialty Chemical Applications and Material Science

The unique combination of a fluorinated moiety and an aromatic core suggests that 5-Ethyl-2,2-difluorobenzo[d] tandfonline.commdpi.comdioxole and its derivatives could find applications in specialty chemicals and material science. The presence of fluorine can impart desirable properties such as increased thermal stability, metabolic stability, and lipophilicity.

Potential applications that warrant investigation include:

Liquid Crystals: The rigid benzodioxole core could be a valuable building block for the design of novel liquid crystalline materials.

Polymers: Incorporation of this moiety into polymer backbones could enhance their thermal and chemical resistance.

Agrochemicals and Pharmaceuticals: The 1,3-benzodioxole (B145889) scaffold is present in numerous biologically active compounds. chemicalbook.comguidechem.comresearchgate.netnih.govmdpi.comchemicalbook.comresearchgate.net The specific substitution pattern of the title compound could lead to the discovery of new agrochemicals or pharmaceutical agents.

Investigation of Green Chemistry Principles in its Synthesis and Derivatization

A forward-looking research program for 5-Ethyl-2,2-difluorobenzo[d] tandfonline.commdpi.comdioxole must be grounded in the principles of green chemistry. This involves a holistic approach to minimizing the environmental impact of its synthesis and subsequent transformations.

Key areas for investigation include:

Catalysis: The development of recyclable and highly efficient catalysts for its synthesis.

Alternative Solvents: The use of benign solvents such as water, supercritical fluids, or ionic liquids to replace traditional volatile organic compounds.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. tandfonline.com

Renewable Feedstocks: Exploring the possibility of deriving the catechol or other precursors from renewable bio-based sources.

By integrating these principles from the outset, the future development of 5-Ethyl-2,2-difluorobenzo[d] tandfonline.commdpi.comdioxole chemistry can proceed in a sustainable and environmentally responsible manner.

Q & A

Q. What are the common synthetic routes for preparing 5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole?

The synthesis typically involves fluorination and alkylation steps. For example, fluorination of dichloromethyl precursors (e.g., 4-dichloromethyl-2,2-dichlorobenzo[d][1,3]dioxole) using anhydrous hydrogen fluoride (HF) at controlled temperatures (-10°C) yields difluorinated intermediates. Subsequent alkylation with ethylating agents (e.g., Grignard reagents) introduces the ethyl group. Optimized conditions include rigorous temperature control and purification via vacuum distillation .

Q. Which spectroscopic techniques are critical for characterizing substituents on the benzo[d][1,3]dioxole core?

Key techniques include:

  • ¹⁹F-NMR : To confirm fluorine substitution patterns (e.g., chemical shifts for -CF₂- groups at ~-110 ppm).
  • ¹³C-NMR : Identifies carbon environments, such as the ethyl group’s methylene signals (~20-30 ppm).
  • X-ray crystallography : Resolves bond lengths and angles, particularly for fluorinated and ethyl-substituted positions .

Q. How does the presence of fluorine atoms influence the electronic properties of the dioxole ring?

Fluorine’s electron-withdrawing nature increases the ring’s electrophilicity, stabilizing adjacent negative charges and directing regioselectivity in substitution reactions. Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals .

Q. What stability considerations are essential for storing this compound?

The compound is sensitive to moisture and light. Storage under inert gas (N₂/Ar) in amber vials at -20°C is recommended. Stability in solvents like DMF or DMSO should be validated via periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to introduce ethyl groups to the benzo[d][1,3]dioxole scaffold?

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) using ethylboronic acids require:

  • Catalyst selection : Pd(OAc)₂ (1 mol%) with ligand systems like XPhos.
  • Base optimization : KOAc or KOtBu in polar aprotic solvents (e.g., DMF) at 80-100°C.
  • Monitoring : Reaction progress via TLC or GC-MS to minimize over-alkylation .

Q. What strategies resolve low yields in fluorination steps during synthesis?

  • Alternative fluorinating agents : Use HF-pyridine complexes for safer handling.
  • Temperature modulation : Gradual warming from -10°C to room temperature to control exothermic side reactions.
  • Purification : Column chromatography with fluorophilic stationary phases (e.g., C18-modified silica) improves recovery .

Q. How do structural modifications of the ethyl group impact biological activity in related dioxole derivatives?

  • Chain elongation : Replacing ethyl with longer alkyl chains (e.g., propyl) may enhance lipophilicity and membrane permeability.
  • Bioisosteric replacement : Substituting ethyl with cyclopropyl groups can improve metabolic stability. Activity is validated via cytotoxicity assays (e.g., IC₅₀ determination in cancer cell lines) .

Q. How to address contradictions between in vitro and in vivo biological activity data?

  • Pharmacokinetic profiling : Assess absorption, distribution, and metabolism using LC-MS/MS.
  • Species-specific metabolism : Compare hepatic microsomal stability across models (e.g., human vs. murine).
  • Formulation adjustments : Use nanoencapsulation to enhance bioavailability in vivo .

Q. What methodologies validate the role of the dioxole ring in drug design (e.g., Lumacaftor analogs)?

  • SAR studies : Synthesize analogs lacking the dioxole moiety and compare potency.
  • Crystallography : Resolve target protein-ligand interactions (e.g., CFTR protein binding in cystic fibrosis therapy).
  • Computational docking : Predict binding affinity changes using software like AutoDock Vina .

Q. How do substituents affect molecular packing in crystallographic studies?

  • Ethyl group sterics : Bulky substituents disrupt π-π stacking, altering crystal symmetry.
  • Fluorine interactions : Short F···F contacts (~2.8 Å) stabilize lattice structures.
  • Diffraction analysis : Use single-crystal X-ray data to refine space group assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.